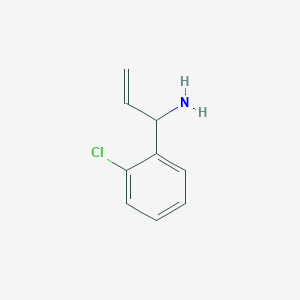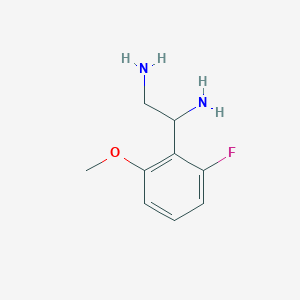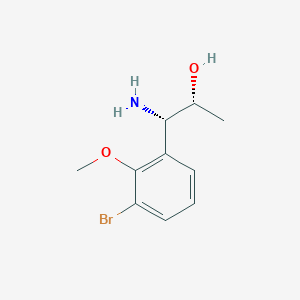
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a piperazine ring attached to a cyclopentanol moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol typically involves the coupling of (1R,2R)-1,2-cyclohexanedimethanol with piperazine under the action of an acid-binding agent . The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from 25°C to 80°C. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation ensures the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated compounds can replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopentanol moiety may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-diaminocyclohexane: Another chiral compound with similar structural features but different functional groups.
(1R,2R)-2-phenylcyclopentanol: Shares the cyclopentanol moiety but has a phenyl group instead of a piperazine ring.
Uniqueness
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride is unique due to its combination of a piperazine ring and a cyclopentanol moiety, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C9H20Cl2N2O |
|---|---|
Molekulargewicht |
243.17 g/mol |
IUPAC-Name |
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-3-1-2-8(9)11-6-4-10-5-7-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m1../s1 |
InChI-Schlüssel |
ZMDPXAAUGZEZOS-UONRGADFSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](C1)O)N2CCNCC2.Cl.Cl |
Kanonische SMILES |
C1CC(C(C1)O)N2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13039703.png)









![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)
